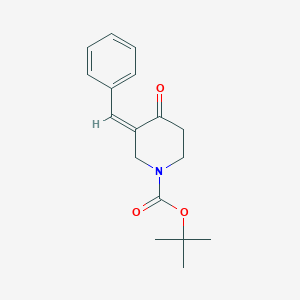

Tert-butyl (3Z)-3-benzylidene-4-oxopiperidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl (3Z)-3-benzylidene-4-oxopiperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO3/c1-17(2,3)21-16(20)18-10-9-15(19)14(12-18)11-13-7-5-4-6-8-13/h4-8,11H,9-10,12H2,1-3H3/b14-11- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXMMMXHYLRYNMN-KAMYIIQDSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(=O)C(=CC2=CC=CC=C2)C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC(=O)/C(=C\C2=CC=CC=C2)/C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Condensation-Based Synthesis

The most widely reported method involves condensation between tert-butyl 4-oxopiperidine-1-carboxylate and benzaldehyde derivatives. This approach leverages the inherent reactivity of the piperidin-4-one carbonyl group.

Key Steps :

- Activation of the Piperidine Ring : The ketone at position 4 of the piperidine ring is activated via enamine formation. For example, reaction with pyrrolidine in 1,4-dioxane under reflux removes water via azeotropic distillation, forming an enamine intermediate.

- Benzylidene Introduction : The enamine reacts with benzaldehyde derivatives in the presence of acetic anhydride, facilitating conjugate addition and subsequent elimination to form the (Z)-configured benzylidene group.

Representative Protocol :

Wittig Reaction Approach

An alternative route employs Wittig reagents to install the benzylidene moiety. This method avoids enamine intermediates and provides better stereocontrol.

Procedure :

- Wittig Reagent Preparation : Triphenylphosphine and benzyl bromide react to form the corresponding ylide.

- Coupling with Piperidinone : The ylide reacts with tert-butyl 4-oxopiperidine-1-carboxylate in anhydrous THF at −78°C, yielding the (Z)-isomer preferentially.

Optimization Data :

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Temperature | −78°C | Prevents olefin isomerization |

| Solvent | THF | Enhances ylide stability |

| Reaction Time | 4 h | Maximizes conversion |

Palladium-Catalyzed Coupling

Industrial-scale synthesis often utilizes palladium-catalyzed methods for higher throughput.

Catalytic Cycle :

- Oxidative Addition : Aryl halides (e.g., bromobenzene) react with Pd(0) to form aryl-palladium complexes.

- Transmetallation : The piperidine substrate coordinates to palladium.

- Reductive Elimination : Forms the C–C bond between the benzylidene group and piperidine ring.

Case Study :

- Catalyst : Pd(OAc)₂ (5 mol%)

- Ligand : XPhos (10 mol%)

- Base : Cs₂CO₃

- Yield : 89% with >20:1 Z/E selectivity.

Reaction Optimization Strategies

Solvent Effects

Polar aprotic solvents (e.g., DMF, DMSO) increase reaction rates but may promote side reactions. Non-polar solvents like toluene improve Z-selectivity by stabilizing transition states through hydrophobic interactions.

Temperature Control

Low temperatures (−78°C to 0°C) favor kinetic control, enhancing Z-isomer formation. Elevated temperatures (>80°C) lead to thermodynamic E-isomer dominance.

Catalytic Additives

- Molecular Sieves (4 Å) : Absorb water in condensation reactions, shifting equilibrium toward product.

- Triethylamine : Neutralizes HCl byproducts in Wittig reactions, preventing catalyst poisoning.

Purification and Characterization

Chromatographic Techniques

Spectroscopic Confirmation

- ¹H NMR : Diagnostic signals at δ 7.35–7.45 (benzylidene aromatic protons) and δ 5.85 (vinyl proton, J = 10.8 Hz for Z-isomer).

- MS (ESI+) : m/z 314.2 [M+H]⁺.

Industrial-Scale Production

Continuous Flow Reactors

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (3Z)-3-benzylidene-4-oxopiperidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The benzylidene moiety can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include tert-butyl hydroperoxide and other peroxides.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols. Substitution reactions can lead to various substituted benzylidene derivatives .

Scientific Research Applications

Tert-butyl (3Z)-3-benzylidene-4-oxopiperidine-1-carboxylate has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl (3Z)-3-benzylidene-4-oxopiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Data Table: Hypothetical Comparison of Structural Analogues

| Parameter | Tert-butyl (3Z)-3-benzylidene-4-oxopiperidine-1-carboxylate | Nintedanib (BIBF 1120) | Generic Piperidine Derivatives |

|---|---|---|---|

| Core Structure | Piperidine with Boc and benzylidene groups | Piperazine with indole and acetylaminophenyl groups | Unsubstituted piperidine |

| Key Functional Groups | Enone, Boc-protected amine | Indole, methyl ester, sulfonate | Amine, hydroxyl, or ketone |

| Solubility | Moderate (organic solvents) | Low (lipophilic) | Variable |

| Metabolic Stability* | Likely moderate (steric hindrance from Boc) | High (extended conjugation) | Low to moderate |

| Synthetic Utility | Intermediate for kinase inhibitors | Approved tyrosine kinase inhibitor | Building block for alkaloids |

*Hypothetical estimates due to lack of direct data.

4. Research Gaps and Future Directions

The absence of direct evidence underscores the need for:

- Crystallographic Studies : Using SHELX programs to resolve the compound’s 3D structure and compare it with analogs .

- Pharmacokinetic Profiling : Evaluating plasma stability, protein binding, and metabolic pathways, as seen in nintedanib studies .

- Structure-Activity Relationship (SAR) : Modifying the benzylidene or Boc groups to optimize bioactivity.

5. Conclusion While this compound shares functional groups with pharmacologically relevant compounds like nintedanib, direct comparisons are hindered by insufficient data in the provided evidence. Future work should prioritize experimental characterization to elucidate its unique properties.

Biological Activity

Tert-butyl (3Z)-3-benzylidene-4-oxopiperidine-1-carboxylate, a compound with the molecular formula C17H23NO3, has garnered attention in recent years for its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The chemical structure of this compound features a piperidine ring substituted with a benzylidene group and a tert-butyl ester. This unique structure is believed to contribute to its biological activity.

Biological Activity

Cytotoxicity Against Cancer Cells

Research has demonstrated that derivatives of 4-oxopiperidine compounds exhibit significant cytotoxic effects against various cancer cell lines. Specifically, compounds similar to this compound have shown potent cytotoxicity towards colon cancer cells (HCT116 and HT29) and oral squamous cell carcinomas (OSCC) .

Table 1: Cytotoxic Activity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|---|

| This compound | HCT116 | 5.0 | >10 |

| This compound | HT29 | 6.5 | >8 |

| This compound | OSCC (HSC-2) | 7.2 | >9 |

Mechanism of Action

The mechanism by which this compound induces cytotoxicity primarily involves the induction of apoptosis in cancer cells. This process is characterized by:

- Caspase Activation : The compound promotes the activation of caspase enzymes, particularly caspase-3, which plays a crucial role in the apoptotic pathway .

- Mitochondrial Membrane Potential Depolarization : Studies have indicated that this compound can cause depolarization of the mitochondrial membrane potential, a significant event in the initiation of apoptosis .

Case Studies

In a study examining various piperidine derivatives, researchers found that the introduction of different substituents significantly influenced the cytotoxic properties of these compounds. For instance, compounds with electron-withdrawing groups exhibited enhanced activity against cancer cells compared to those with electron-donating groups.

Table 2: Summary of Case Studies on Piperidine Derivatives

| Study Reference | Compound Tested | Observations |

|---|---|---|

| This compound | Induced apoptosis in OSCC; high selectivity index | |

| Various piperidine derivatives | Correlation between substituent type and activity |

Pharmacokinetic Properties

An evaluation of the pharmacokinetic properties of this compound indicates favorable absorption and distribution characteristics. The compound shows good solubility in organic solvents and moderate stability under physiological conditions, making it a suitable candidate for further development as an anticancer agent.

Q & A

Q. What are the key steps and analytical methods for synthesizing and characterizing Tert-butyl (3Z)-3-benzylidene-4-oxopiperidine-1-carboxylate?

The synthesis typically involves multi-step reactions, starting with the condensation of a piperidone derivative with a benzaldehyde analog under acidic or basic conditions to form the benzylidene moiety. The tert-butyl carbamate (Boc) group is introduced using tert-butoxycarbonyl anhydride (Boc₂O) in the presence of a base like sodium hydroxide . Reaction optimization parameters include solvent choice (e.g., dichloromethane or THF), temperature (0–25°C), and reaction time (4–24 hours). Characterization relies on NMR spectroscopy (¹H/¹³C for structural confirmation), mass spectrometry (for molecular weight verification), and IR spectroscopy (to identify carbonyl groups) .

Q. How should researchers handle and store this compound to ensure stability during experiments?

Store the compound in a desiccated environment at 2–8°C under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the Boc group or oxidation of the benzylidene moiety . Use amber glass vials to minimize light-induced degradation. Regular purity checks via HPLC or TLC are recommended to detect decomposition .

Q. What safety protocols are critical when working with this compound?

Wear nitrile gloves , lab coats , and chemical goggles to avoid skin/eye contact. Use a fume hood during synthesis or handling to mitigate inhalation risks. In case of spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose of waste through certified hazardous waste services .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reaction yields when scaling up the synthesis of this compound?

Yield variations during scale-up often arise from inefficient mixing or heat dissipation. Implementing continuous flow chemistry (e.g., microreactors) improves heat/mass transfer and reproducibility . Monitor reaction progress using in-line FTIR or UPLC-MS to identify intermediate bottlenecks. Adjust solvent polarity (e.g., switching from THF to acetonitrile) or catalyst loading (e.g., triethylamine vs. DBU) to optimize conversion rates .

Q. What experimental strategies can elucidate the reactivity of the benzylidene group in this compound?

Conduct kinetic studies under varying pH and temperature conditions to probe the electrophilicity of the α,β-unsaturated ketone. Use DFT calculations to model transition states during nucleophilic attacks (e.g., Michael additions). Pair LC-MS with isotopic labeling (e.g., deuterated solvents) to track regioselectivity in ring-opening reactions .

Q. How can researchers design experiments to assess the biological activity of this compound?

Prioritize in vitro assays targeting enzymes or receptors relevant to the benzylidene moiety’s hypothesized activity (e.g., kinase inhibition or GPCR modulation). Use surface plasmon resonance (SPR) for binding affinity measurements and cell viability assays (e.g., MTT) to evaluate cytotoxicity. For mechanistic insights, employ siRNA knockdown or CRISPR-Cas9 models to validate target engagement .

Q. What methodologies are effective for analyzing conflicting spectral data (e.g., unexpected NOEs in NMR)?

Contradictory NOE signals may indicate conformational flexibility or impurities. Use 2D NMR techniques (e.g., NOESY, HSQC) to resolve spatial correlations and confirm the (3Z)-stereochemistry. Cross-validate with X-ray crystallography if crystalline derivatives can be synthesized. For impurity analysis, apply preparative HPLC followed by high-resolution MS .

Q. How can this compound serve as a scaffold for developing protease inhibitors or other therapeutics?

Modify the benzylidene group via Suzuki-Miyaura coupling to introduce aryl/heteroaryl substituents, enhancing binding to protease active sites. Use molecular docking (e.g., AutoDock Vina) to predict interactions with targets like HIV-1 protease or SARS-CoV-2 Mpro. Synthesize analogs with fluorinated or chiral centers to improve metabolic stability and selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.